molecular formula C11H19N3 B13325641 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13325641
M. Wt: 193.29 g/mol
InChI Key: YHPBMSJKLRGJCB-UHFFFAOYSA-N
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Description

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine (CAS 1864678-63-6) is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 . This pyrazole-3-amine derivative features a methyl-substituted cyclopentylmethyl group at the pyrazole ring's nitrogen atom. While specific biological data for this compound is limited in the public domain, its structural features are consistent with a class of heterocyclic amines often investigated in medicinal and organic chemistry for their potential as molecular scaffolds . Compounds with similar pyrazole-amine cores are frequently explored in pharmaceutical research for their receptor-modulating properties. For instance, patent literature indicates that structurally related piperidine and heterocyclic compounds can act as modulators of the CXCR7 receptor, a target of interest in oncology, immunology, and inflammation research . The specific substitution pattern of this amine makes it a valuable intermediate for researchers developing novel bioactive molecules, with potential applications in hit-to-lead optimization and the synthesis of more complex chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety and Handling: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-methyl-1-[(1-methylcyclopentyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-9-7-14(13-10(9)12)8-11(2)5-3-4-6-11/h7H,3-6,8H2,1-2H3,(H2,12,13)

InChI Key

YHPBMSJKLRGJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2(CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methyl group and the 1-methylcyclopentylmethyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine and related pyrazol-3-amine derivatives.

Table 1: Comparative Analysis of Pyrazol-3-amine Derivatives

Compound Name Molecular Formula Substituents (Position 1) Molecular Weight Melting Point (°C) Key Spectral Data (NMR, MS) Purity Source
This compound (Target) C₁₁H₂₀N₃ (1-Methylcyclopentyl)methyl ~194.3* N/A N/A N/A Inferred
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ Pyridin-3-yl 214.27 104–107 $^1$H NMR (CDCl₃): δ 8.87 (d, J = 2 Hz), 2.29 (s, CH₃); HRMS m/z 215 [M+H]+ 95% Patent synthesis
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S (5-Methylthiophen-3-yl)methyl 207.3 N/A Structure confirmed via HRMS and NMR 95% Parchem Chemicals
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine C₈H₇BrClN₃S (3-Chlorothiophen-2-yl)methyl 301.59 N/A N/A 95% Parchem Chemicals
1-Methyl-1H-pyrazol-4-amine C₄H₇N₃ Methyl 97.12 N/A $^1$H NMR: δ 3.24 (bs, NH₂), 2.29 (s, CH₃) 95% Chemie Search
3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine C₇H₆ClN₅ Pyrimidin-5-yl 195.61 146–148 $^1$H NMR (CDCl₃): δ 9.07 (s), 3.45 (s, NH₂) N/A Patent synthesis

*Estimated based on molecular formula.

Structural and Substituent Effects

  • Aliphatic vs. Aromatic Substituents: The target compound’s (1-methylcyclopentyl)methyl group is a bulky aliphatic substituent, contrasting with aromatic groups like pyridinyl (e.g., ) or thiophenyl (e.g., ).
  • Simpler Analogs : The unsubstituted 1-methyl-1H-pyrazol-4-amine lacks steric complexity, suggesting higher solubility but reduced metabolic stability compared to the target compound.

Physicochemical Properties

  • Melting Points : Derivatives with aromatic substituents (e.g., pyridinyl or pyrimidinyl ) exhibit higher melting points (104–148°C) due to π-π stacking, whereas aliphatic analogs (e.g., ) lack reported data, suggesting lower crystallinity.
  • Purity : Most commercial or synthesized compounds report ≥95% purity, emphasizing the need for rigorous chromatographic purification (e.g., silica gel with ethyl acetate/hexane ).

Biological Activity

4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine, with the CAS number 1477718-07-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H19N3C_{11}H_{19}N_{3}, with a molecular weight of 193.29 g/mol. The structure features a pyrazole ring substituted with a methyl group and a cyclopentyl group, which may influence its biological interactions.

Biological Activity

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Monoamine Oxidase Inhibition : Compounds in the pyrazole class have been studied for their ability to inhibit monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially benefiting conditions like depression and Parkinson's disease .
  • Neuroprotective Effects : Some studies suggest that MAO inhibitors can provide neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. For instance, related compounds have shown promise in protecting against neurotoxic agents like MPTP in animal models .

The mechanisms by which this compound exerts its effects may include:

  • Inhibition of Neurotransmitter Degradation : By inhibiting MAOs, this compound could enhance the availability of neurotransmitters in the synaptic cleft.
  • Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, potentially mitigating oxidative damage in neural tissues .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

  • Study on MAO Inhibition : A study demonstrated that certain pyrazole compounds significantly inhibited MAO-B activity in vitro, suggesting potential therapeutic implications for neurodegenerative diseases .
CompoundIC50 (µM)Target
Compound A0.027 ± 0.004MAO-B
Compound B3.275 ± 0.040MAO-A

This table illustrates the potency of related compounds as MAO inhibitors, which may be indicative of similar activities for this compound.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves multi-step reactions, such as nucleophilic substitutions or cyclization. For example:

  • Alkylation of pyrazole precursors : Reacting pyrazole-3-amine derivatives with alkyl halides (e.g., 1-methylcyclopentylmethyl chloride) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product .
  • Optimization : Control of temperature (30–60°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents improves yields. For instance, excess alkylating agents may reduce side products like dialkylated impurities .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl groups at pyrazole C4 and cyclopentyl C1). Distinct shifts for NH₂ (~5 ppm, broad) and cyclopentyl protons (~1.5–2.5 ppm) confirm structural integrity .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₂H₂₂N₃ requires m/z 208.18 for [M+H]⁺) .
  • IR spectroscopy : NH/amine stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity assays) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved during structural refinement?

  • Software selection : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution datasets. For disordered cyclopentyl groups, apply restraints (e.g., SIMU/ISOR) to stabilize refinement .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/wR₂ convergence (<5% discrepancy) .

Q. What strategies address low yields in large-scale synthesis?

  • Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of intermediates) .
  • Catalyst optimization : Transition-metal catalysts (e.g., CuBr in Ullmann couplings) improve coupling efficiency for pyrazole-amine bonds .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent polarity, catalyst loading) using software like JMP .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to enhance hydrophobic interactions with target proteins .
  • Scaffold hopping : Replace the cyclopentyl group with bicyclic systems (e.g., norbornene) to improve metabolic stability .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes to kinases or inflammatory targets (e.g., COX-2) .

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